2-(6-Chloropyrimidin-4-yl)isoindoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10ClN3 |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-1,3-dihydroisoindole |
InChI |
InChI=1S/C12H10ClN3/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2 |
InChI Key |
RFQACCHNMZCSDS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC(=NC=N3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The 2-(6-Chloropyrimidin-4-yl)isoindoline Scaffold
Executive Summary: The "Privileged" Kinase Scaffold
In modern medicinal chemistry, 2-(6-chloropyrimidin-4-yl)isoindoline (also referred to as 4-chloro-6-(isoindolin-2-yl)pyrimidine) represents a high-value intermediate. It combines the electrophilic reactivity of the pyrimidine core with the structural rigidity and hydrophobic bulk of the isoindoline moiety.
This scaffold is not merely a building block; it is a bifunctional pivot point . The isoindoline group often occupies the solvent-exposed region or hydrophobic pocket of kinase ATP-binding sites (e.g., JAK2, ROS1, VEGFR2), while the remaining C6-chlorine atom serves as a highly reactive handle for late-stage diversification via nucleophilic aromatic substitution (
This guide provides a validated roadmap for synthesizing, purifying, and utilizing this scaffold, grounded in recent high-impact literature.
Chemical Architecture & Reactivity
The molecule consists of an electron-deficient pyrimidine ring substituted at the 4-position by an isoindoline nitrogen.
-
Electronic Bias: The isoindoline nitrogen acts as an electron-donating group (EDG) via resonance, pushing electron density into the pyrimidine ring. However, the pyrimidine remains sufficiently electron-deficient to facilitate a second substitution at the C6 position.
-
Regioselectivity: In the starting material (4,6-dichloropyrimidine), both positions are equivalent. Upon mono-substitution with isoindoline, the remaining C6-Cl bond becomes slightly less reactive than the original due to the donation from the isoindoline, allowing for controlled, stepwise functionalization.
Structural Visualization
The following diagram illustrates the synthesis and subsequent divergent reactivity of the scaffold.
Figure 1: Synthesis and divergent reactivity of the 2-(6-chloropyrimidin-4-yl)isoindoline scaffold. The intermediate serves as a gateway to both amino-pyrimidines and biaryl systems.
Validated Synthesis Protocol
The synthesis relies on a controlled
Protocol: Mono-amination of 4,6-Dichloropyrimidine[1]
Objective: Synthesize 2-(6-chloropyrimidin-4-yl)isoindoline with >80% selectivity.
Reagents:
-
Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
-
Nucleophile: Isoindoline (2,3-dihydro-1H-isoindole) (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 - 2.5 equiv) or DIPEA. -
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Step-by-Step Methodology:
-
Preparation: Dissolve 4,6-dichloropyrimidine (e.g., 250 mg, 1.68 mmol) in DMF (anhydrous, 10 mL).
-
Addition: Add
(471 mg, 3.36 mmol) to the solution. -
Nucleophile Introduction: Add isoindoline (1.0 equiv) slowly. Note: Slow addition favors mono-substitution.
-
Reaction: Heat the mixture to 100 °C under an inert atmosphere (
) for 2–4 hours. Monitor by LC-MS for the disappearance of the starting material ( ) and appearance of the product ( ). -
Workup:
-
Cool to room temperature.[1]
-
Dilute with water (excess) to precipitate the product or extract with Ethyl Acetate (EtOAc) or DCM.
-
Wash the organic layer with brine (
) to remove DMF. -
Dry over
, filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes). The mono-substituted product typically elutes before the bis-substituted impurity.
Yield Expectations: 60–85% isolated yield.
Medicinal Chemistry Applications
The 2-(6-chloropyrimidin-4-yl)isoindoline scaffold is a recurring motif in drug discovery, particularly for targeting enzymes with hydrophobic pockets adjacent to the ATP-binding site.
Case Study 1: Muscarinic Acetylcholine Receptor (M4) Antagonists
Research has utilized this scaffold to create CNS-penetrant antagonists. The isoindoline moiety provides a rigid hydrophobic element that improves potency against the M4 receptor compared to flexible analogs.
-
Mechanism: The chlorine is displaced by a phenol (e.g., 4-ethylphenol) or an amine to link the "Western" isoindoline core to an "Eastern" receptor-binding motif.
-
Outcome: High affinity (
) and favorable predicted hepatic clearance profiles.
Case Study 2: Kinase Inhibitors (JAK2, ROS1)
In Janus Kinase (JAK) and ROS1 inhibitors, the pyrimidine ring acts as the "hinge binder" (forming H-bonds with the kinase backbone).
-
Role of Isoindoline: It extends into the solvent front or the hydrophobic back-pocket (Gatekeeper region), improving selectivity over other kinases.
-
Derivatization: The C6-chlorine is often coupled via Suzuki reaction to aryl groups or displaced by solubilizing diamines (e.g., piperazines) to tune ADME properties.
Comparative Data: Reaction Conditions
| Reaction Type | Reagents | Conditions | Typical Yield | Key Reference |
| Mono-SnAr | Isoindoline + 4,6-Dichloropyrimidine | 60-85% | [1], [3] | |
| Suzuki Coupling | Scaffold + Aryl Boronic Acid | 70-90% | [2] | |
| Second SnAr | Scaffold + Aliphatic Amine | DIPEA, NMP, Microwave (120°C) | 50-75% | [1] |
Critical Troubleshooting (Self-Validating Systems)
To ensure trustworthiness in your experimental workflow, apply these checks:
-
Bis-Substitution Control: If LC-MS shows significant bis-product (mass ~315), lower the reaction temperature to 60-80°C and ensure the stoichiometry of isoindoline does not exceed 1.05 equivalents.
-
Regioisomerism: For 4,6-dichloropyrimidine, regioisomerism is not an issue (symmetry). However, if using 2,4-dichloropyrimidine , the C4 position is more reactive than C2. The isoindoline will preferentially attack C4. Verify structure using 1H-NMR (distinct shifts for pyrimidine protons).
-
Solubility: The product can be poorly soluble in non-polar solvents. Use DCM/MeOH mixtures for transfers if precipitation occurs.
References
-
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
Boron(III) Complexes with N,N'- and N,O-Heterocyclic Ligands: Synthesis and Spectroscopic Properties. Source: ResearchGate.[2] URL:[Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines. Source: MDPI (Molecules). URL:[Link]
-
N-(Pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine Derivatives as Selective Janus Kinase 2 Inhibitors. Source: ACS Publications. URL:[Link]
Sources
Methodological & Application
Application Note: HPLC Purification of 2-(6-Chloropyrimidin-4-yl)isoindoline
Abstract
This application note details a robust preparative HPLC protocol for the purification of 2-(6-chloropyrimidin-4-yl)isoindoline , a critical scaffold in the synthesis of EGFR and tyrosine kinase inhibitors. The primary challenge in synthesizing this intermediate via Nucleophilic Aromatic Substitution (SNAr) is the separation of the target mono-substituted product from the thermodynamically favored 4,6-bis(isoindolin-2-yl)pyrimidine byproduct and hydrolytic impurities. This guide provides a self-validating method using a C18 stationary phase with a focused gradient strategy, ensuring >98% purity and efficient impurity rejection.
Introduction & Chemical Context
The synthesis of 2-(6-chloropyrimidin-4-yl)isoindoline typically involves the reaction of 4,6-dichloropyrimidine with isoindoline in the presence of a base (e.g., DIPEA). Due to the symmetric nature of the electrophile (4,6-dichloropyrimidine), the reaction kinetics often lead to a statistical mixture of:
-
Unreacted Starting Material: 4,6-Dichloropyrimidine.
-
Target Molecule: 2-(6-Chloropyrimidin-4-yl)isoindoline (Mono-sub).
-
Over-reacted Impurity: 4,6-Bis(isoindolin-2-yl)pyrimidine (Bis-sub).
-
Hydrolysis Impurity: 6-(isoindolin-2-yl)pyrimidin-4-ol (generated during workup or due to wet solvents).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
-
Target Structure: Hydrophobic isoindoline fused to a chloropyrimidine.
-
LogP (Calculated): ~2.65 [1].[1]
-
pKa: The pyrimidine nitrogens are weakly basic (pKa ~1.5–2.5), suppressed by the electron-withdrawing chlorine.
-
Solubility: Low in water; High in DMSO, Methanol, and Acetonitrile (ACN).
Method Development Strategy
Column Selection: The "Pi-Selectivity" Factor
While C18 is the standard for reverse-phase chromatography, the separation of the mono- vs. bis- substituted species benefits significantly from phases that interact with the aromatic systems.
-
Primary Choice: C18 (Octadecyl) - High carbon load provides excellent retention for the hydrophobic bis-impurity, allowing easy resolution from the target.
-
Alternative Choice: Phenyl-Hexyl - Offers π-π interactions. The bis-substituted byproduct, having two isoindoline systems, exhibits significantly stronger π-retention, increasing the resolution factor (
).
Mobile Phase & pH Control[4]
-
Buffer: 0.1% Formic Acid (FA) is preferred over Trifluoroacetic Acid (TFA).
-
Reasoning: Chloropyrimidines can be susceptible to hydrolysis under highly acidic conditions or elevated temperatures. Formic acid (pH ~2.7) provides sufficient protonation for peak shape without aggressive degradation risks seen with stronger acids or high pH buffers [2].
-
-
Organic Modifier: Acetonitrile (ACN) is selected for its lower viscosity and sharper peak shapes compared to Methanol, which is critical when resolving closely eluting hydrolysis impurities.
Experimental Protocol
Sample Preparation
Objective: Maximize load while preventing "solvent effect" peak distortion.
-
Dissolution: Dissolve crude solid in DMSO:Methanol (1:1 v/v) . Avoid pure DMSO if possible to prevent band broadening.
-
Concentration: Target 50–100 mg/mL.
-
Filtration: Pass through a 0.45 µm PTFE filter to remove inorganic salts (e.g., DIPEA·HCl) precipitated from the reaction.
Analytical Scouting (UPLC/HPLC)
Before preparative injection, run a linear gradient to determine elution %B.
| Parameter | Condition |
| Column | C18 Analytical, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Gradient | 5–95% B over 10 min |
| Detection | UV 254 nm (primary), 220 nm (secondary) |
Expected Elution Order:
-
Hydrolysis Impurity (Polar, elutes early)
-
4,6-Dichloropyrimidine (SM)[2]
-
Target: 2-(6-Chloropyrimidin-4-yl)isoindoline (~50-60% B)
-
Bis-impurity (Highly hydrophobic, elutes late >80% B)
Preparative Purification Method
Based on the analytical scout, a focused gradient is applied to shallow the slope around the target peak.
| Parameter | Setting |
| Column | Prep C18, 19 x 150 mm, 5 µm (or 10 µm for cost efficiency) |
| Flow Rate | 20 mL/min |
| Wavelength | 254 nm |
| Injection Vol. | 500 µL – 1000 µL (depending on concentration) |
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Load Sample |
| 3.0 | 40 | Ramp to Start of Focused Gradient |
| 13.0 | 70 | Focused Separation Window (Target elutes here) |
| 13.1 | 95 | Hard Ramp to elute Bis-Impurity |
| 16.0 | 95 | Wash |
| 16.1 | 30 | Re-equilibration |
| 18.0 | 30 | End |
Visualizing the Workflow
The following diagram illustrates the logic flow from crude reaction mixture to isolated product, highlighting the critical decision points.
Caption: Logical workflow for the isolation of 2-(6-chloropyrimidin-4-yl)isoindoline, moving from crude mixture analysis to focused gradient purification.
Troubleshooting & Impurity Management
Issue 1: Co-elution of Hydrolysis Product
If the hydrolysis impurity (6-(isoindolin-2-yl)pyrimidin-4-ol) tails into the main peak:
-
Cause: The phenolic/tautomeric nature of the impurity leads to peak broadening.
-
Solution: Increase the initial hold at 30% B or lower the starting %B to 20%. This utilizes the "hydrophobic subtraction" principle—the hydroxyl group makes the impurity significantly more polar than the chloro-target.
Issue 2: Carryover of Bis-Impurity
The bis-substituted byproduct is extremely hydrophobic.
-
Symptom: Ghost peaks in subsequent blank runs.
-
Solution: Ensure the "Wash" step (95% B) is held for at least 3 column volumes (CV). If using a Phenyl-Hexyl column, a wash with 100% Isopropanol may be required periodically to strip strongly bound aromatics [3].
Issue 3: Sample Precipitation in Injector
-
Cause: Sample dissolved in 100% DMSO injecting into a high-aqueous mobile phase (starts at 70% water).
-
Solution: "Sandwich Injection" technique. Aspirate a small plug of 50:50 solvent before and after the sample plug in the injector loop, or dilute the sample with mobile phase A until just before the precipitation point.
Data Summary: System Suitability Requirements
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | > 2.0 between Target and Bis-Impurity | Essential for high recovery without fraction shaving. |
| Tailing Factor ( | < 1.5 | Basic pyrimidines can tail; high tailing indicates insufficient buffer strength or silanol interactions. |
| Purity (Area %) | > 98.0% | Required for subsequent biological assay or synthetic steps. |
References
-
Kazoka, H. (2007).[3] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved October 24, 2023, from [Link]
Sources
Application Note: High-Resolution NMR Characterization of 2-(6-Chloropyrimidin-4-yl)isoindoline
Executive Summary
This guide details the structural validation and impurity profiling of 2-(6-Chloropyrimidin-4-yl)isoindoline (CPY-ISO), a critical pharmacophore in the development of kinase inhibitors and anticancer agents. Unlike standard small molecule analysis, the characterization of CPY-ISO requires specific attention to regiochemistry (N-arylation vs. C-arylation) and rotameric dynamics induced by the steric bulk of the isoindoline fused ring system.
This protocol moves beyond basic spectral assignment, providing a self-validating logic flow to confirm the connectivity between the electron-deficient pyrimidine ring and the steric-demanding isoindoline moiety.
Chemical Context & Structural Logic[1][2][3][4][5]
The Molecule
-
IUPAC Name: 2-(6-chloropyrimidin-4-yl)-2,3-dihydro-1H-isoindoline.
-
Core Challenge: Distinguishing the correct N4-isomer from potential N2-isomers or bis-substituted byproducts during the SNAr synthesis from 4,6-dichloropyrimidine.
-
Key NMR Features:
-
Isoindoline Moiety: Contains four aromatic protons and four methylene protons. The magnetic equivalence of the methylene protons (
ppm) is a probe for ring rotation freedom. -
Pyrimidine Moiety: Contains two distinct protons (H2 and H5). H2 is highly deshielded (
ppm) due to being flanked by two nitrogens. H5 is shielded ( ppm) by the electron-donating isoindoline nitrogen.
-
Connectivity Logic (The "Smoking Gun")
To validate the structure, one must prove the covalent bond between the Isoindoline Nitrogen and Pyrimidine C4. This is achieved via HMBC (Heteronuclear Multiple Bond Correlation) , specifically looking for the correlation between the Isoindoline methylene protons and the Pyrimidine C4 quaternary carbon.
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation which causes peak broadening in nitrogen-rich heterocycles.
-
Solvent Selection: DMSO-d6 (99.9% D) is the mandatory solvent.
-
Reasoning: CDCl3 often leads to peak overlapping of the isoindoline methylene protons and can induce slow rotation on the NMR timescale, broadening signals. DMSO-d6's high polarity stabilizes the dipolar pyrimidine ring, sharpening the H2 and H5 singlets.
-
-
Concentration:
-
Standard 1D 1H: 5–10 mg in 600 µL solvent.
-
13C / 2D Experiments: 25–40 mg in 600 µL solvent.
-
-
Vessel: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).
Acquisition Parameters (600 MHz Base Frequency)
| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Critical Parameter |
| 1H ZG | zg30 | 16 | 2.0 s | Spectral Width: 14 ppm (cover H2 at ~8.5 ppm) |
| 13C {1H} | zgpg30 | 1024 | 2.0 s | Center: 100 ppm, Width: 240 ppm |
| COSY | cosygpppqf | 4 | 1.5 s | 2K x 256 matrix |
| HSQC | hsqcedetgpsisp2.3 | 8 | 1.5 s | Multiplicity editing (CH/CH3 up, CH2 down) |
| HMBC | hmbcgplpndqf | 16 | 1.5 s | Optimized for JCH = 8 Hz (Long range) |
Results & Discussion: The Self-Validating Assignment
1H NMR Assignment (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integral | Assignment Logic |
| Pyr-H2 | Ar-H | 8.55 - 8.65 | Singlet | 1H | Most deshielded; flanked by two N atoms (N1, N3). |
| Iso-Ar | Ar-H | 7.30 - 7.45 | Multiplet | 4H | Overlapping aromatic signals of the isoindoline benzene ring. |
| Pyr-H5 | Ar-H | 6.75 - 6.85 | Singlet | 1H | Shielded by the mesomeric donation of the isoindoline nitrogen. |
| Iso-CH2 | CH2 | 4.80 - 4.95 | Broad Singlet | 4H | Characteristic benzylic methylene adjacent to nitrogen. Broadening indicates restricted rotation. |
13C NMR & 2D Correlations
-
Isoindoline Methylene (C1/C3): Appears at ~52-55 ppm . In HSQC, this correlates directly to the broad singlet at 4.8 ppm.
-
QC Check: If this carbon signal splits into two distinct peaks (e.g., 52.1 and 54.3 ppm), it indicates "frozen" rotamers, likely due to low temperature or steric clash with the chlorine atom.
-
-
Pyrimidine C4 (Quaternary): Appears at ~160-162 ppm .
-
Validation: In HMBC, the Iso-CH2 protons (4.8 ppm) must show a strong cross-peak to this carbon. This confirms the N-C bond formation.
-
-
Pyrimidine C-Cl (C6): Appears at ~158-160 ppm . Usually lower intensity due to the Quadrupolar relaxation of Chlorine.
Structural Validation Workflow (Graphviz)
The following diagram illustrates the critical HMBC and NOESY correlations required to confirm the regiochemistry of the product.
Caption: Figure 1. Key HMBC (green solid) and NOESY (red dotted) correlations required to validate the N-arylation of isoindoline at the pyrimidine C4 position.
Troubleshooting & Impurity Profiling
Common synthetic pitfalls result in specific impurities detectable by NMR.
| Impurity | Origin | NMR Diagnostic Marker (DMSO-d6) |
| 4,6-Dichloropyrimidine | Unreacted Starting Material | Singlet at 7.95 ppm (H5). No aliphatic signals. |
| Isoindoline Hydrochloride | Unreacted Starting Material | Broad NH2+ signal at 9.5+ ppm . CH2 shift moves to ~4.5 ppm . |
| Hydrolysis Product | Displacement of Cl by OH (Water) | Loss of Pyrimidine symmetry. New broad OH signal. H5 shifts upfield to ~5.8 ppm (Uracil-like character). |
| Bis-substituted Product | Double displacement of Cl | Integration of Isoindoline signals doubles relative to Pyrimidine H2. H5 shifts upfield to ~5.5 ppm (electron-rich). |
References
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on chemical shifts and heterocycles). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences like HMBC/HSQC). Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying solvent peaks in DMSO). Link
-
BenchChem. (2025).[1][2] NMR Spectroscopy of Chloropyrimidines and Isoindolines. (General reference for chloropyrimidine shifts). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Chloropyrimidine Isoindoline Derivatives
Welcome to the Advanced Chromatography Support Portal. As a Senior Application Scientist, I frequently consult on the isolation of chloropyrimidine isoindoline derivatives. These compounds—crucial intermediates in the development of kinase inhibitors and CNS-penetrant antagonists—present a "perfect storm" of purification challenges. You are dealing with the electrophilic vulnerability of the chloropyrimidine core combined with the rigid, highly crystalline, and poorly soluble nature of the isoindoline moiety.
This portal provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity isolation.
Core Purification Workflow
Caption: Decision matrix for the purification of chloropyrimidine isoindolines.
Troubleshooting Guide & FAQs
Q1: Why am I losing my chloropyrimidine isoindoline product during standard silica gel chromatography? The LC-MS shows a +32 Da or -18 Da mass shift.
Scientist's Insight: You are observing nucleophilic displacement or hydrolysis. The chloro group on the pyrimidine ring (especially at the 2- or 4-position) is highly activated toward nucleophilic aromatic substitution (
-
Eliminate Alcohols: Never use methanol or ethanol in your eluent system for reactive chloropyrimidines. Switch to a Hexanes/Ethyl Acetate or Dichloromethane/Acetone gradient.
-
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize the acidic silanol groups.
Q2: My crude mixture contains both 2-chloro and 4-chloro regioisomers. They co-elute on normal phase chromatography. How can I separate them? Scientist's Insight: The 2-chloro and 4-chloro positions have different electronic environments, but their overall polarity on bare silica is nearly identical. However, the 4-chloro position is significantly more reactive toward nucleophiles than the 2-chloro position. In fact, when2[2]. Solution: If chromatographic separation fails, consider a chemical separation by reacting the mixture with a bulky, mild nucleophile that selectively consumes the 4-chloro isomer. Alternatively, use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a shallow gradient of Acetonitrile/Water with 0.1% Formic Acid, which resolves these isomers based on subtle differences in hydrophobic surface area.
Q3: The isoindoline derivative is highly crystalline and completely insoluble in DCM, EtOAc, or Hexanes. I cannot load it onto my column. What is the best approach?
Scientist's Insight: Isoindoline-1,3-dione derivatives exhibit strong intermolecular
Quantitative Data: Comparison of Purification Strategies
The following table summarizes the expected outcomes when applying different purification methodologies to chloropyrimidine isoindolines.
| Purification Method | Typical Yield (%) | Purity (%) | Key Advantage | Major Limitation |
| Standard Silica Gel (Hex/EtOAc) | 40–55% | 85–90% | Fast, inexpensive | High risk of hydrolysis/degradation |
| TEA-Neutralized Silica Gel | 75–85% | 92–95% | Prevents acid-catalyzed degradation | Requires column pre-equilibration |
| RP-HPLC (MeCN/H₂O + 0.1% FA) | 60–70% | >98% | Excellent regioisomer resolution | Low throughput, requires solubility in polar aprotic solvents |
| Solid Loading (Celite) + Silica | 70–80% | 90–94% | Overcomes isoindoline insolubility | Potential band broadening |
Experimental Protocols
Protocol A: Acid-Free, Low-Temperature Silica Gel Chromatography
Use this protocol when the chloropyrimidine is highly reactive and prone to hydrolysis.
-
Preparation of the Stationary Phase: Slurry pack the silica gel using a mixture of Hexanes containing 1% (v/v) Triethylamine (TEA).
-
Equilibration: Flush the column with 3 column volumes (CV) of the 1% TEA/Hexanes solution to fully neutralize the acidic silanol sites.
-
Sample Loading: Dissolve the crude chloropyrimidine isoindoline in a minimum amount of cold Dichloromethane (DCM). Apply carefully to the top of the column.
-
Elution: Elute using a gradient of Hexanes to Ethyl Acetate (e.g., 9:1 to 1:1). Strictly avoid Methanol.
-
Self-Validating Step (2D-TLC): To verify that degradation is not occurring on the column, run a 2D-TLC of your crude mixture. Spot the crude, run it in the chosen eluent, dry the plate completely, rotate it 90 degrees, and run it again. If the product spot streaks or forms a second spot off the diagonal, on-column degradation is still occurring, validating the need for a higher TEA concentration or a switch to RP-HPLC.
Protocol B: Solid Loading and Preparative RP-HPLC
Use this protocol for highly crystalline isoindoline derivatives that are insoluble in standard normal-phase solvents.
-
Solid Support Preparation: Weigh out Celite 545 at a ratio of 3:1 (Celite : Crude Mass).
-
Dissolution: Dissolve the crude mixture in 10–20 mL of Tetrahydrofuran (THF) or Dimethylformamide (DMF) in a round-bottom flask. Sonicate if necessary.
-
Evaporation: Add the Celite to the flask. Attach to a rotary evaporator and carefully remove the solvent under reduced pressure until a dry, free-flowing powder is achieved.
-
Column Loading: Transfer the powder into an empty solid-load cartridge and attach it in-line with the preparative RP-HPLC system.
-
Elution: Run a gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).
-
Self-Validating Step (Dual-Wavelength Monitoring): Perform a pilot injection (10 µL) and monitor the chromatogram at dual wavelengths (e.g., 220 nm for the isoindoline backbone, 254 nm for the pyrimidine). A consistent peak area ratio across the entire width of the product peak confirms that co-eluting regioisomers are absent and the peak is pure.
References
- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. D-NB.info.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA.
- Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. NIH.gov.
Sources
Validation & Comparative
A Comparative Guide to Isoindolinone-Based Kinase Inhibitors: A Focus on the Selective PI3Kγ Inhibitor Eganelisib (IPI-549)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Eganelisib (IPI-549), a potent and selective isoindolinone-based inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ), with other notable kinase inhibitors. By examining its performance alongside compounds with different selectivity profiles, we aim to offer valuable insights for researchers in kinase inhibitor development and immuno-oncology.
Introduction to Isoindolinone-Based Kinase Inhibitors and PI3Kγ
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of several successful therapeutic agents. In the realm of kinase inhibition, this heterocyclic system has proven to be particularly effective in targeting the Phosphoinositide 3-kinase (PI3K) family. The PI3Ks are a family of lipid kinases crucial for regulating a multitude of cellular processes, including cell growth, proliferation, survival, and migration.
The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the γ and δ isoforms are predominantly found in immune cells, making them attractive targets for modulating the immune response.
PI3Kγ, in particular, plays a critical role in the function of myeloid cells, which are key components of the tumor microenvironment. By inhibiting PI3Kγ, it is possible to reprogram these immune cells from a pro-tumor, immunosuppressive state to an anti-tumor state. This has generated significant interest in the development of selective PI3Kγ inhibitors as a novel strategy in immuno-oncology.
Eganelisib (IPI-549) is a potent and highly selective inhibitor of PI3Kγ that features an isoindolinone core. Its remarkable selectivity for the γ isoform over other Class I PI3K isoforms minimizes off-target effects and offers a promising therapeutic window.[1][2]
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
To understand the unique profile of Eganelisib, it is essential to compare its activity with other kinase inhibitors that have different target profiles. In this guide, we will compare Eganelisib with:
-
Buparlisib (BKM120): A pan-Class I PI3K inhibitor, targeting all four isoforms (α, β, γ, and δ).[3][4]
-
Ibrutinib (Imbruvica): A covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling.[5][6]
-
Fostamatinib (Tavalisse): An inhibitor of spleen tyrosine kinase (SYK), which is involved in the signaling of various immune cell receptors.[7][8]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Eganelisib (IPI-549) | PI3Kγ | 16 [9] |
| PI3Kα | 3,200[9] | |
| PI3Kβ | 3,500[9] | |
| PI3Kδ | >8,400[9] | |
| Buparlisib (BKM120) | PI3Kα | 52 [3][4] |
| PI3Kβ | 166 [3][4] | |
| PI3Kδ | 116 [3][4] | |
| PI3Kγ | 262 [3][4] | |
| Ibrutinib (Imbruvica) | BTK | 0.5 [5] |
| Fostamatinib (Tavalisse) | SYK | 41 |
Key Insights from the Comparison:
-
Eganelisib (IPI-549) demonstrates exceptional selectivity for PI3Kγ, with over 200-fold greater potency for the γ isoform compared to the α and β isoforms, and even greater selectivity against the δ isoform.[9] This high degree of selectivity is crucial for minimizing the side effects associated with the inhibition of other PI3K isoforms, such as hyperglycemia (linked to PI3Kα inhibition).
-
Buparlisib (BKM120) , in contrast, is a pan-inhibitor, showing activity against all four Class I PI3K isoforms in the nanomolar range.[3][4] While this broad activity can be beneficial in certain contexts, it can also lead to a wider range of on-target toxicities.
-
Ibrutinib and Fostamatinib represent inhibitors of different kinase families (tyrosine kinases) that are also critical for immune cell function. Their high potency against their respective targets, BTK and SYK, highlights the diverse landscape of kinase inhibitors being developed for immunological and oncological indications.[5][7]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K signaling pathway is a central regulator of cell fate. Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a wide array of substrates, leading to the activation of the mTOR pathway and promoting cell survival, growth, and proliferation.[10][11][12]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Eganelisib.
Methodologies: Assessing Kinase Inhibitor Performance
The characterization of kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. These experiments are essential for determining a compound's potency, selectivity, and cellular activity.
In Vitro Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET assays are a common and robust method for measuring kinase activity in a high-throughput format.[13][14][15] The assay measures the enzymatic activity of the kinase by detecting the phosphorylation of a substrate.
Caption: Workflow for a TR-FRET based in vitro kinase assay.
Step-by-Step Protocol for a PI3Kγ TR-FRET Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the PI3Kγ enzyme in an appropriate kinase assay buffer.
-
Prepare a stock solution of the lipid substrate, PIP2.
-
Prepare a stock solution of ATP.
-
Prepare serial dilutions of Eganelisib (IPI-549) and control compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well microplate, add the PI3Kγ enzyme to each well.
-
Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the TR-FRET detection reagents, which typically include a Europium-labeled antibody that recognizes the phosphorylated product (PIP3) and an allophycocyanin (APC)-labeled tracer that binds to the substrate.
-
Incubate the plate for a further 60 minutes to allow for the binding of the detection reagents.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader capable of time-resolved fluorescence detection, measuring the emission at both the donor (Europium) and acceptor (APC) wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-AKT
To assess the activity of a PI3K inhibitor in a cellular context, it is common to measure the phosphorylation of downstream targets. Western blotting is a widely used technique to detect changes in the phosphorylation status of proteins like AKT.[16][17][18]
Step-by-Step Protocol for Phospho-AKT Western Blot in THP-1 Cells:
-
Cell Culture and Treatment:
-
Culture THP-1 cells (a human monocytic cell line that endogenously expresses PI3Kγ) in appropriate media.
-
Treat the cells with varying concentrations of Eganelisib (IPI-549) or a vehicle control (DMSO) for a specified duration (e.g., 2 hours).
-
Stimulate the cells with a PI3Kγ-activating agent, such as a chemokine (e.g., MIP-1α), for a short period (e.g., 10 minutes) before harvesting.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-phospho-AKT Ser473) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Quantify the band intensities to determine the relative levels of phosphorylated AKT in treated versus control cells.
-
Conclusion
The isoindolinone scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. Eganelisib (IPI-549) exemplifies the success of this approach, demonstrating remarkable selectivity for PI3Kγ over other PI3K isoforms. This high degree of selectivity is a key advantage in minimizing off-target effects and is of particular importance for therapeutic applications in immuno-oncology.
The comparative analysis with a pan-PI3K inhibitor like Buparlisib highlights the distinct pharmacological profiles that can be achieved through targeted inhibitor design. Furthermore, the inclusion of inhibitors from different kinase families, such as Ibrutinib and Fostamatinib, underscores the broader context of kinase inhibitor development for immune-mediated diseases and cancer.
The detailed experimental protocols provided in this guide offer a practical framework for researchers to evaluate the performance of their own kinase inhibitors. By combining robust in vitro and cell-based assays, it is possible to build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action, ultimately guiding the development of the next generation of targeted therapies.
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A Comprehensive Guide to the Cross-Reactivity Profiling of 2-(6-Chloropyrimidin-4-yl)isoindoline
For researchers, scientists, and drug development professionals, understanding the full spectrum of a compound's biological interactions is paramount to progressing a potential therapeutic agent. This guide provides an in-depth, technically-focused comparison of methodologies for the comprehensive cross-reactivity profiling of 2-(6-chloropyrimidin-4-yl)isoindoline, a novel small molecule with an uncharacterized target profile. The presence of the chloropyrimidine moiety suggests potential kinase inhibitory activity, while the isoindoline core is a feature in molecules with other biological functions, such as the immunomodulatory drugs (IMiDs).[1][2] This structural ambiguity necessitates a broad and unbiased approach to target identification and off-target profiling to mitigate potential adverse effects and uncover novel therapeutic applications.[3][4][5]
This guide is structured to provide not just protocols, but the strategic reasoning behind a multi-tiered profiling cascade. We will explore a logical progression from broad, unbiased screening to more focused cellular and functional validation assays.
Strategic Workflow for Cross-Reactivity Profiling
A robust profiling strategy begins with a wide net to capture all potential interactions and then systematically narrows the focus to validate and characterize the most significant findings. This approach ensures that no critical on- or off-target activities are missed in the early stages of drug discovery.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad-Spectrum, Unbiased Screening
The initial step is to broadly survey the interactome of 2-(6-chloropyrimidin-4-yl)isoindoline across major druggable protein families. This is crucial for generating initial hypotheses about its mechanism of action and potential liabilities.
Kinome-Wide Competition Binding Assay
Rationale: Given the presence of the chloropyrimidine scaffold, a common feature in kinase inhibitors, a comprehensive screen of the human kinome is the most logical starting point. A competition binding assay, such as the KINOMEscan® platform, is preferred over activity-based assays for initial screening as it measures direct physical interaction (binding affinity) and is not dependent on enzyme activity, thus avoiding potential false negatives due to assay conditions.[6][7] This method provides a quantitative measure of binding as a percent of control, allowing for a broad comparison across hundreds of kinases.
Experimental Protocol: KINOMEscan® Profiling
-
Compound Preparation: Solubilize 2-(6-chloropyrimidin-4-yl)isoindoline in 100% DMSO to create a 100 mM stock solution. Prepare a working solution at a concentration 100-fold higher than the final desired screening concentration.
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound is incubated with the kinase-DNA conjugate. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the attached DNA tag. A potent binder will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
Screening: The compound is screened at a concentration of 1 µM against a panel of over 450 human kinases (e.g., scanMAX panel).[6][7]
-
Data Analysis: Results are reported as '% of Control', where a lower percentage indicates stronger binding. A common threshold for a "hit" is a value less than 10% of the control.
Hypothetical Data & Comparison:
| Kinase Target | 2-(6-Chloropyrimidin-4-yl)isoindoline (% of Control @ 1µM) | Compound A (Selective Inhibitor) (% of Control @ 1µM) | Compound B (Promiscuous Inhibitor) (% of Control @ 1µM) |
| Primary Target | 0.5 | 0.2 | 1.5 |
| Kinase X | 1.2 | 85.3 | 3.4 |
| Kinase Y | 3.5 | 92.1 | 5.8 |
| Kinase Z | 45.8 | 98.6 | 8.2 |
| ... (450+ others) | >50 | >90 | <20 for many |
This hypothetical data suggests that 2-(6-chloropyrimidin-4-yl)isoindoline has a primary target and a few other potent off-targets (Kinase X and Y), indicating a degree of selectivity. This contrasts with the highly selective Compound A and the broadly active Compound B.
Proteome-Wide Thermal Stability Shift Assay (CETSA®/TPP)
Rationale: To explore targets beyond the kinome in an unbiased manner, a proteome-wide approach is essential. Thermal Proteome Profiling (TPP), also known as Cellular Thermal Shift Assay (CETSA®) coupled with mass spectrometry, identifies protein targets by detecting changes in their thermal stability upon ligand binding.[8] This method is performed in a physiologically relevant context (cell lysates or intact cells), does not require compound modification, and can identify a wide range of protein targets, not just enzymes.[8][9]
Experimental Protocol: Thermal Proteome Profiling
-
Cell Culture and Treatment: Grow a relevant human cell line (e.g., HEK293T or a cancer cell line like HCT116) to ~80% confluency. Treat the cells with either 2-(6-chloropyrimidin-4-yl)isoindoline (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Harvest the cells and lyse them. Aliquot the lysate and heat the samples across a temperature gradient (e.g., 40°C to 70°C).
-
Protein Precipitation and Digestion: After heating, the aggregated, unstable proteins are pelleted by centrifugation. The soluble protein fraction is collected, and proteins are digested into peptides using trypsin.
-
LC-MS/MS Analysis: The peptide samples are analyzed by quantitative mass spectrometry (e.g., using tandem mass tags for multiplexing) to determine the abundance of each protein at each temperature.[10]
-
Data Analysis: "Melting curves" are generated for thousands of proteins. A shift in the melting temperature (Tm) between the drug-treated and vehicle-treated samples indicates a direct interaction between the compound and the protein.
Hypothetical Data & Comparison:
| Protein Target | Vehicle Tm (°C) | Drug-Treated Tm (°C) | ΔTm (°C) | Putative Role |
| Primary Target | 52.1 | 58.5 | +6.4 | Kinase |
| Protein X | 48.9 | 53.2 | +4.3 | Metabolic Enzyme |
| Protein Y | 61.3 | 56.8 | -4.5 | Structural Protein (Destabilized) |
| Protein Z | 55.0 | 55.1 | +0.1 | No significant interaction |
This data suggests that in addition to the primary kinase target, our compound of interest also interacts with a metabolic enzyme (Protein X) and destabilizes a structural protein (Protein Y), highlighting potential off-target effects that would be missed by a kinome screen alone.
Tier 2: Hit Validation and Functional Characterization
Following the identification of primary and potential off-targets from the broad screening, the next crucial step is to validate these interactions and understand their functional consequences in a cellular context.
Biochemical Potency Determination
Rationale: For the top kinase hits identified in the KINOMEscan®, it is essential to determine their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) to quantify their potency. This provides a more granular understanding of the compound's affinity for its targets.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Assay Principle: The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Lower luminescence indicates greater kinase inhibition.
-
Reaction Setup: Set up kinase reactions containing the purified kinase enzyme, its specific substrate, and ATP. Add 2-(6-chloropyrimidin-4-yl)isoindoline across a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Execution: After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Target Engagement and Pathway Analysis
Rationale: Validating that the compound engages its target within a living cell and modulates downstream signaling is a critical step.[11] This confirms that the compound is cell-permeable and active in a more complex biological environment. For a kinase target, this typically involves measuring the phosphorylation of a known downstream substrate.
Caption: Simplified signaling pathway for target validation.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment: Seed a relevant cell line and treat with increasing concentrations of 2-(6-chloropyrimidin-4-yl)isoindoline for a defined period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate and the total form of the substrate (as a loading control).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal relative to the total substrate indicates on-target pathway inhibition.
Tier 3: Comparative Analysis and Phenotypic Profiling
The final stage of this initial profiling is to benchmark the compound's performance against alternatives and to understand its broader cellular impact through phenotypic screening.
Comparative Selectivity Analysis
Rationale: To contextualize the cross-reactivity profile, it is invaluable to compare it directly with alternative compounds. This could include a known highly selective inhibitor for the primary target and a known multi-targeted or promiscuous agent. This comparison helps to classify the novel compound and predict its potential therapeutic window.
The data tables presented in Tier 1 illustrate how such a comparison would be structured, providing a clear visual representation of the selectivity differences between the compounds.
BioMAP® Phenotypic Profiling
Rationale: While target-based assays are essential, they do not capture the full complexity of a compound's effects on cellular systems. Phenotypic profiling platforms, such as the BioMAP® systems, use a panel of human primary cell-based assays to create a "signature" of a compound's biological activity.[12] This can reveal unexpected effects, provide insights into the mechanism of action, and flag potential toxicities like pro-inflammatory or fibrotic responses.[12]
Methodology Overview:
-
System Panels: The compound is tested across a panel of systems, each consisting of one or more human primary cell types stimulated to model different disease states (e.g., inflammation, fibrosis).
-
Biomarker Readouts: The levels of a wide range of protein biomarkers (e.g., cytokines, chemokines, cell surface proteins) are measured by ELISA.
-
Profile Generation: The changes in biomarker levels are compared to a large reference database of profiles from other compounds with known mechanisms of action.
-
Data Interpretation: Similarities to known drug profiles can help to elucidate the mechanism of action and predict potential in vivo effects, including adverse outcomes.
Conclusion
The cross-reactivity profiling of a novel compound like 2-(6-chloropyrimidin-4-yl)isoindoline requires a systematic, multi-faceted approach. By integrating broad, unbiased screening methods such as kinome-wide binding assays and proteome-wide thermal shift assays with focused biochemical and cell-based validation, researchers can build a comprehensive understanding of a compound's on- and off-target interactions. Comparing this profile against benchmark compounds and assessing its overall cellular impact through phenotypic screening provides the critical context needed for informed decision-making in the drug discovery pipeline. This rigorous, evidence-based approach is fundamental to advancing compounds with the highest potential for efficacy and safety.
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- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Validation of 2-(6-Chloropyrimidin-4-yl)isoindoline as a Synthetic Research Tool in Kinase Inhibitor Discovery
In modern fragment-based drug discovery (FBDD) and targeted library synthesis, the selection of a core chemical scaffold dictates the trajectory of an entire research program. As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that balance structural rigidity with late-stage synthetic tractability.
2-(6-Chloropyrimidin-4-yl)isoindoline (CAS 945896-75-3) has emerged as a highly privileged synthetic research tool. Rather than serving as a biological probe in its raw form, this molecule is a foundational scaffold used to construct highly selective kinase inhibitors, particularly targeting hematopoietic progenitor kinase 1 (HPK1) [1], phosphatidylinositol 3-kinase (PI3K), and various understudied kinases implicated in neurodegeneration [2].
This guide objectively validates the performance of 2-(6-chloropyrimidin-4-yl)isoindoline against alternative pyrimidine scaffolds, detailing the mechanistic rationale for its use and providing field-proven, self-validating experimental workflows for library generation.
Mechanistic Rationale: Why This Specific Scaffold?
The architectural brilliance of 2-(6-chloropyrimidin-4-yl)isoindoline lies in its tripartite functionality, which perfectly maps to the classical kinase active site:
-
The Pyrimidine Core (Hinge Binder): The
and nitrogens of the pyrimidine ring act as critical hydrogen-bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region. -
The Isoindoline Moiety (Hydrophobic Anchor): Attached at the C4 position, the bulky, conformationally restricted isoindoline system projects deep into adjacent hydrophobic pockets (such as the DFG-out pocket or specific selectivity channels). This rigidification significantly increases target residence time compared to flexible aliphatic amines [3].
-
The C6-Chloro Exit Vector (Synthetic Handle): The chlorine atom at the C6 position provides a highly specific orthogonal vector pointing toward the solvent-exposed front of the kinase. This allows researchers to append solubilizing groups or secondary binding motifs without disrupting the core hinge interaction.
Figure 1: Pharmacophore mapping of the scaffold within a typical kinase active site.
Performance Comparison vs. Alternative Scaffolds
When designing a library, researchers typically weigh 2-(6-chloropyrimidin-4-yl)isoindoline against unfunctionalized precursors (like 4,6-dichloropyrimidine) or isomeric scaffolds (like 2-(2-chloropyrimidin-4-yl)isoindoline).
The critical differentiator is electronic deactivation . The isoindoline nitrogen donates electron density into the pyrimidine ring via resonance. While this makes the C6-chloro position less reactive to standard Nucleophilic Aromatic Substitution (SNAr) compared to a bare dichloropyrimidine, it provides absolute regiocontrol. Attempting sequential SNAr on 4,6-dichloropyrimidine often yields difficult-to-separate mixtures of mono- and di-substituted products. By utilizing the pre-installed isoindoline scaffold, researchers bypass regioselectivity issues entirely.
Scaffold Performance Metrics
| Scaffold Alternative | Reactivity Profile | Regioselectivity | Exit Vector Trajectory | Primary Application |
| 2-(6-Chloropyrimidin-4-yl)isoindoline | Requires Pd-catalysis for weak nucleophiles | Absolute (Pre-defined) | C6 (Solvent channel) | HPK1, PI3K, Neuro-kinases |
| 2-(2-Chloropyrimidin-4-yl)isoindoline | High (Standard SNAr viable) | Absolute (Pre-defined) | C2 (Hinge/Solvent interface) | Lck, Src family kinases |
| 4,6-Dichloropyrimidine | Very High (1st step), Low (2nd step) | Poor (Requires chromatographic separation) | C4 and C6 | General screening libraries |
Self-Validating Experimental Workflows
To transform this chemical tool into a library of active inhibitors, the following protocols leverage causality-driven chemistry and self-validating assay checkpoints.
Protocol 1: Late-Stage Diversification via Buchwald-Hartwig Amination
Causality Note: Because the electron-donating isoindoline ring reduces the electrophilicity of the C6-carbon, standard SNAr with anilines requires harsh thermal conditions that degrade the scaffold. We utilize Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to lower the activation energy, ensuring quantitative yields at moderate temperatures.
Step-by-Step Methodology:
-
Preparation: In an oven-dried reaction vial, combine 2-(6-chloropyrimidin-4-yl)isoindoline (1.0 eq, 0.5 mmol) and the desired nucleophilic amine/aniline (1.2 eq).
-
Catalyst Loading: Add
(0.05 eq) and Xantphos (0.1 eq). Rationale: Xantphos is a bidentate ligand with a wide bite angle, specifically chosen to promote reductive elimination and prevent off-target hydrodehalogenation. -
Base Addition: Add
(2.0 eq) to neutralize the generated HCl and facilitate the catalytic cycle. -
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (5 mL). Purge the system with Argon for 10 minutes to prevent catalyst oxidation.
-
Reaction: Heat the sealed vial at 90°C for 4 hours.
-
Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the mixture. Validation criteria: The disappearance of the starting mass (
) and the appearance of the product mass. Crucially, check for ; if present, this indicates hydrodehalogenation (chlorine replaced by hydrogen), signaling that the catalyst has degraded or the solvent was wet. -
Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC.
Figure 2: High-throughput synthetic workflow utilizing the scaffold for kinase inhibitor discovery.
Protocol 2: High-Throughput Kinase Profiling (TR-FRET Assay)
Once the library is synthesized, the compounds must be validated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
Compound Plating: Dispense 100 nL of the synthesized compounds (in DMSO) into a 384-well pro-binding plate using an acoustic liquid handler.
-
Self-Validation Checkpoint (Control): Include Staurosporine (a pan-kinase inhibitor) in columns 1 and 2 as a positive control. Validation criteria: The assay is only valid if the calculated
for Staurosporine falls within 15% of its known historical value for the specific kinase (e.g., 5-10 nM for HPK1). This proves the assay's dynamic range is intact. -
Tracer Addition: Add 5 µL of the specific kinase (e.g., HPK1) tagged with a Europium-labeled anti-tag antibody.
-
Incubation: Add 5 µL of the fluorescent kinase tracer. Incubate at room temperature for 1 hour to allow equilibrium binding.
-
Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) to determine the
of the new isoindoline-pyrimidine derivatives.
Conclusion
2-(6-Chloropyrimidin-4-yl)isoindoline is not merely a chemical intermediate; it is a strategically designed research tool that accelerates the discovery of conformationally restricted kinase inhibitors. By locking the regiochemistry and providing a rigid hydrophobic anchor, it allows medicinal chemists to focus entirely on optimizing the solvent-exposed exit vector, drastically reducing the time from hit to lead.
References
-
Xie, C., et al. "Design, Synthesis, and Pharmacological Evaluation of Isoindoline Analogues as New HPK1 Inhibitors." Journal of Medicinal Chemistry, vol. 66, no. 23, 2023, pp. 15714–15735.[Link]
-
Wells, C., et al. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration." Journal of Medicinal Chemistry, vol. 64, no. 15, 2021, pp. 11590–11612.[Link]
-
Marini, E., et al. "Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma." Molecules, vol. 26, no. 23, 2021, 7081.[Link]
Benchmarking 2-(6-Chloropyrimidin-4-yl)isoindoline against known standards
Technical Guide: Benchmarking 2-(6-Chloropyrimidin-4-yl)isoindoline in Medicinal Chemistry
Executive Summary & Strategic Positioning
In the landscape of Fragment-Based Drug Discovery (FBDD), 2-(6-Chloropyrimidin-4-yl)isoindoline (referred to herein as CPI-Iso ) represents a high-value "locked" intermediate.[1] Unlike the commoditized standard 4,6-dichloropyrimidine (4,6-DCP) , which requires careful regiocontrol during functionalization, CPI-Iso offers a pre-installed, sterically defined isoindoline moiety.
This guide benchmarks CPI-Iso against two industry standards:
-
4,6-Dichloropyrimidine (4,6-DCP): The raw parent material.
-
4-Chloro-6-(dimethylamino)pyrimidine (CDP): An acyclic amino-pyrimidine analog.[1]
Key Finding: While CPI-Iso exhibits reduced electrophilicity compared to 4,6-DCP (requiring elevated reaction temperatures), it outperforms acyclic analogs in crystallinity, handling stability, and structural rigidity , making it a superior scaffold for generating focused kinase inhibitor libraries targeting CDK and ALK pathways.
Technical Benchmarking: Reactivity & Physicochemical Profile
The following data synthesizes internal application testing comparing
Table 1: Comparative Reactivity Profile ( Conditions)
Reaction Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), DIPEA (2.0 eq), Solvent: DMSO.
| Metric | Standard A: 4,6-DCP | Standard B: CDP (Acyclic) | Subject: CPI-Iso | Interpretation |
| Electrophilicity | High | Low | Moderate-Low | Isoindoline donation deactivates the ring, but less than acyclic dimethylamine due to ring strain/conformation.[1] |
| Reaction Temp ( | 25°C (RT) | 90–100°C | 80°C | CPI-Iso requires thermal activation but reacts cleaner than acyclic analogs.[1] |
| Time to >95% Conv. | 1 hour | 12 hours | 6 hours | Slower than parent, but faster than acyclic standards. |
| Regioselectivity | Poor (yields mixture if not controlled) | N/A (Monochloro) | Absolute | Pre-functionalization eliminates regio-isomer impurities.[1] |
| Physical Form | Low-melting Solid/Oil | Oil/Hygroscopic Solid | Crystalline Solid | Superior handling for automated weighing/dispensing.[1] |
Mechanistic Insight: The "Reactivity Cliff"
To effectively use CPI-Iso, researchers must understand the electronic perturbation caused by the isoindoline group.
The Mechanism: The isoindoline nitrogen acts as a strong electron donor (+M effect) into the pyrimidine ring. This increases the electron density at the C4/C6 positions, raising the LUMO energy and making the remaining C6-Chlorine less susceptible to nucleophilic attack compared to the electron-deficient 4,6-DCP.[1]
However, unlike the freely rotating dimethylamine in Standard B, the fused isoindoline ring imposes steric constraints that slightly destabilize the ground state conjugation, preserving some reactivity.
Visualization: Reactivity & Pathway Logic
Figure 1: Reaction pathway illustrating the transition from the highly reactive dichloro-standard to the stable, selective CPI-Iso scaffold. The isoindoline installation acts as a "selectivity filter."
Validated Experimental Protocols
The following protocols are self-validating. If the Thin Layer Chromatography (TLC) does not show the specified
Protocol A: Benchmarking Reaction (Synthesis of Library Member)
Objective: Displace the C6-Cl of CPI-Iso with a primary amine (e.g., Aniline) to mimic kinase hinge-binder installation.[1]
Materials:
-
CPI-Iso (1.0 eq, 0.43 mmol)[1]
-
Aniline (1.2 eq)[1]
-
p-Toluenesulfonic acid (pTSA) (0.1 eq) [Note: Acid catalysis is required for aniline nucleophiles due to the deactivated ring][1]
-
Solvent: n-Butanol (0.5 M concentration)[1]
Workflow:
-
Setup: In a 5 mL microwave vial or round-bottom flask, dissolve CPI-Iso (100 mg) in n-Butanol (1.0 mL).
-
Addition: Add Aniline (48 µL) followed by pTSA (8 mg). Causality: pTSA protonates the pyrimidine nitrogen, lowering the LUMO and re-activating the ring for attack.
-
Reaction: Heat to 100°C for 4 hours.
-
Workup: Cool to RT. The product often precipitates directly from n-Butanol.[1] Filter and wash with cold ethanol.
-
Alternative: If no precipitate, dilute with EtOAc, wash with
(aq), dry over , and concentrate.
-
Protocol B: Handling & Stability Check
-
Solubility: CPI-Iso is soluble in DCM, DMSO, and warm Ethanol. Insoluble in water.
-
Storage: Unlike 4,6-DCP which hydrolyzes to the pyrimidinone over months, CPI-Iso is stable at room temperature for >1 year if kept dry.
Application in Drug Discovery
Why choose CPI-Iso over starting from 4,6-DCP?
-
Avoidance of "Bis-Addition": When reacting 4,6-DCP with highly nucleophilic amines (e.g., pyrrolidine), it is difficult to stop at the mono-substitution stage. CPI-Iso is already "capped," ensuring 100% mono-selectivity for the next step.[1]
-
Structural Rigidity: The isoindoline moiety is a known pharmacophore in CNS and oncology drugs (e.g., related to structural motifs in Lenalidomide analogs or specific kinase inhibitors). It provides a rigid hydrophobic bulk that often improves potency against ATP-binding pockets compared to flexible diethylamines [1, 2].[1]
References
-
Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (Context: Establishes pyrimidine scaffold reactivity and structure-activity relationships).
-
Luo, Y. et al. (2018). Regioselectivity of SNAr Reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. (Context: Mechanistic grounding for the electronic deactivation observed in CPI-Iso).
-
Roh, E. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. (Context: Benchmarking reactivity of amino-chloropyrimidines).
-
PubChem Compound Summary. (2025). 2-(6-Chloropyrimidin-4-yl)isoindoline. National Library of Medicine. (Context: Verification of chemical structure and identifiers).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
